molecular formula C17H15F3N4O B11025222 N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-(2,4,5-trifluorophenyl)acetamide

N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-(2,4,5-trifluorophenyl)acetamide

Cat. No.: B11025222
M. Wt: 348.32 g/mol
InChI Key: APHIEBZAHFJSIF-UHFFFAOYSA-N
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Description

N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-(2,4,5-trifluorophenyl)acetamide is a complex organic compound featuring a triazolopyridine moiety linked to a trifluorophenyl acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-(2,4,5-trifluorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazolopyridine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridine ring.

    Attachment of the Propyl Chain: The triazolopyridine core is then functionalized with a propyl chain through alkylation reactions.

    Coupling with Trifluorophenyl Acetamide: The final step involves coupling the propyl-functionalized triazolopyridine with 2-(2,4,5-trifluorophenyl)acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:

    Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and reaction time.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-(2,4,5-trifluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce specific functional groups within the molecule.

    Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the trifluorophenyl ring.

Scientific Research Applications

N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-(2,4,5-trifluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-(2,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors, modulating their activity and influencing cellular signaling pathways.

    Ion Channels: Interaction with ion channels, affecting ion flow and cellular excitability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-(2,4,5-trifluorophenyl)acetamide is unique due to its specific combination of a triazolopyridine core with a trifluorophenyl acetamide group. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H15F3N4O

Molecular Weight

348.32 g/mol

IUPAC Name

N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-(2,4,5-trifluorophenyl)acetamide

InChI

InChI=1S/C17H15F3N4O/c18-12-10-14(20)13(19)8-11(12)9-17(25)21-6-3-5-16-23-22-15-4-1-2-7-24(15)16/h1-2,4,7-8,10H,3,5-6,9H2,(H,21,25)

InChI Key

APHIEBZAHFJSIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCCNC(=O)CC3=CC(=C(C=C3F)F)F

Origin of Product

United States

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